![molecular formula C21H20BrClN4O2 B2737868 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide CAS No. 1215705-11-5](/img/structure/B2737868.png)
2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide
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Description
2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20BrClN4O2 and its molecular weight is 475.77. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has shown that derivatives of phenyl acetamides, including those with bromophenyl components, exhibit significant analgesic and anti-inflammatory activities. These compounds have been tested in experimental models, showing activity comparable to standard drugs like pentazocine and aspirin, without significant toxicity up to certain doses (N. Gopa, E. Porchezhian, G. Sarma, 2001).
Antiviral and Receptor Mechanism Studies
Compounds structurally related to the given chemical have been studied for their potential as noncompetitive allosteric antagonists of the CCR5 receptor, with implications for HIV-1 antiviral effects. These studies offer insights into receptor-based mechanisms of action and the potential for overcoming viral resistance in clinical settings (C. Watson, S. Jenkinson, W. Kazmierski, T. Kenakin, 2005).
Herbicide Synthesis and Safener Studies
The synthesis and application of chloroacetanilide and dichloroacetamide derivatives for use as herbicides and herbicide safeners, respectively, have been explored. These studies highlight the importance of specific activity modifications and the mode of action of such compounds (B. Latli, J. Casida, 1995).
Antibacterial Activity and SAR Studies
Research on acetamides and their derivatives, including those with bromo and chlorophenyl groups, has also focused on developing new antibacterial agents. Structure-activity relationship (SAR) studies have been conducted to optimize their antibacterial efficacy against various bacterial strains (N. Desai, M. Shah, A. Bhavsar, A. Saxena, 2008).
Antiplasmodial Properties
A series of compounds incorporating the acetamide functionality have been synthesized and evaluated for their in vitro antiplasmodial properties against Plasmodium falciparum. This research is pivotal for the development of new treatments for malaria (M. Mphahlele, M. M. Mmonwa, Y. Choong, 2017).
properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN4O2/c22-15-6-4-14(5-7-15)19-20(29)26-21(25-19)8-10-27(11-9-21)13-18(28)24-17-3-1-2-16(23)12-17/h1-7,12H,8-11,13H2,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWWCNCEEWOTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide |
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